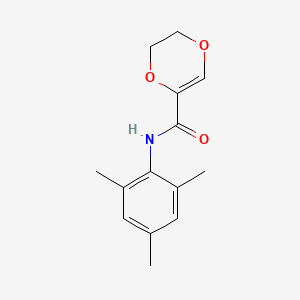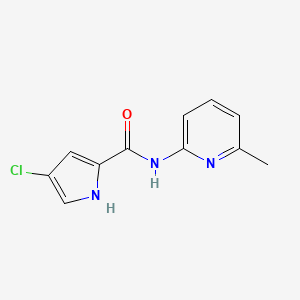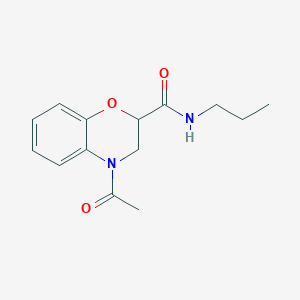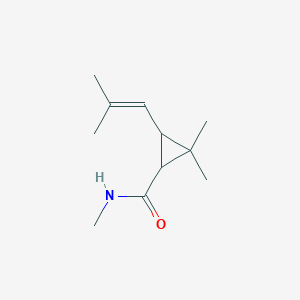
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide, also known as TMC-1, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential use in various applications. TMC-1 has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of several enzymes and its potential as a therapeutic agent.
Mecanismo De Acción
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide exerts its effects by binding to the active site of enzymes and inhibiting their activity. The cyclopropane ring in N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is thought to play a crucial role in its inhibitory activity, as it is able to fit into the active site of enzymes and disrupt their function.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity on enzymes, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have antioxidant properties and to modulate the immune system. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its high potency as an enzyme inhibitor. This makes it a useful tool for studying the function of enzymes in vitro. However, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide also has limitations, as it can be difficult to work with due to its high reactivity and toxicity. Additionally, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. One area of interest is the development of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide as a therapeutic agent for Alzheimer's disease and cancer. Another area of interest is the development of new synthetic methods for N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide and its potential use in other applications.
Métodos De Síntesis
The synthesis of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide involves the reaction of 2-methyl-2-butene with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with ammonia to produce N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide with a high degree of purity.
Aplicaciones Científicas De Investigación
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its use as a therapeutic agent. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several cancer cell lines.
Propiedades
IUPAC Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)6-8-9(10(13)12-5)11(8,3)4/h6,8-9H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPRKSNOFDWCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

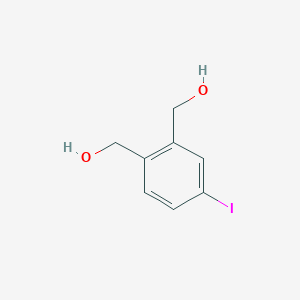
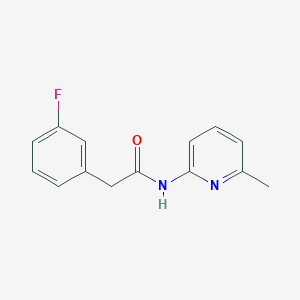
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
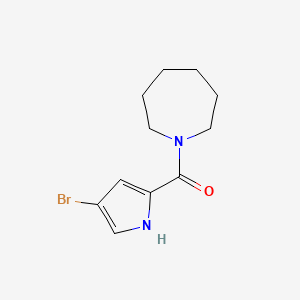
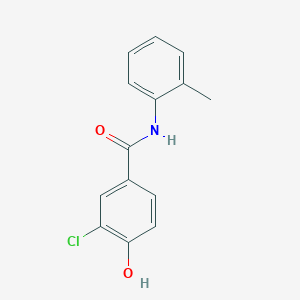
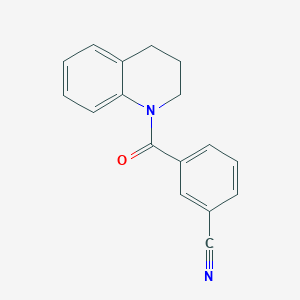
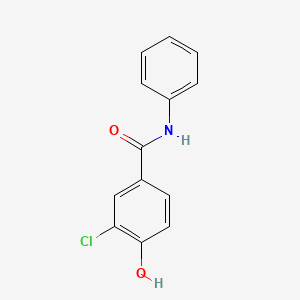
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
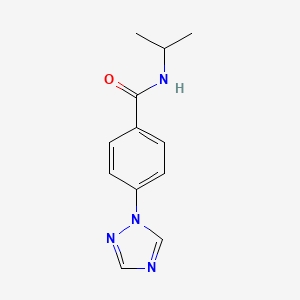
![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
